molecular formula C20H15N3O3 B5532057 N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide

N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide

Cat. No.: B5532057
M. Wt: 345.4 g/mol
InChI Key: OKGLCWUXDWLGIE-KGENOOAVSA-N
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Description

N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide is a Schiff base compound formed by the condensation of 3-nitrobenzaldehyde and 4-biphenylcarbohydrazide Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the Schiff base is complete. The product is then filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain pure N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding nitro compound.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used in the reaction.

Scientific Research Applications

N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as proteins and DNA, leading to various biological effects. The compound’s ability to chelate metal ions enhances its biological activity and makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide can be compared with other Schiff bases, such as:

The uniqueness of N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide lies in its specific structural features and the resulting biological and chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-20(22-21-14-15-5-4-8-19(13-15)23(25)26)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGLCWUXDWLGIE-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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